T-3256336-d3
Description
Properties
Molecular Formula |
C₃₁H₄₂D₃F₂N₅O₅ |
|---|---|
Molecular Weight |
608.73 |
Synonyms |
(3S,7R,8aR)-2-[(2S)-2-(4,4-Difluorocyclohexyl)-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-7-ethoxyoctahydro-pyrrolo[1,2-a]pyrazine-3-carboxamide-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of T 3256336 Analogues
Established Synthetic Pathways for T-3256336
The synthesis of T-3256336, a compound characterized by its octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold, is a multi-step process. This core scaffold was designed as a novel proline bioisostere. u-tokyo.ac.jp The synthesis begins with the preparation of a key intermediate, benzyl (B1604629) {(1S)-1-(4,4-difluorocyclohexyl)-2-[(3S,7R,8aR)-3-[(4R)-3,4-dihydro-2H-chromen-4-yl-carbamoyl]-7-ethoxyhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-oxoethyl}carbamate. nih.gov This starting material itself demonstrates very weak binding inhibitory activity against XIAP and cIAP. nih.gov
The final step in the synthesis of T-3256336 involves the deprotection of this benzyl carbamate (B1207046) intermediate. This is achieved by treating a solution of the intermediate in a 5-10% HCl solution in methanol (B129727) with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is stirred at room temperature for three hours. Following the reaction, the mixture is filtered through Celite®, and the filtrate is concentrated under reduced pressure to yield (3S,7R,8aR)-2-[(2S)-2-amino-2-(4,4-diluorocyclohexyl)acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxyoctahydropyrrolo[1,2-a]pyrazine-3-carboxamide, which is subsequently converted to T-3256336. nih.gov
Deuteration Strategies for T-3256336-d3
The synthesis of the deuterated analogue, this compound, involves the incorporation of three deuterium (B1214612) atoms. While the specific synthetic route for this compound has not been detailed in the reviewed literature, general strategies for the deuteration of bioactive molecules can be applied.
One common approach is the use of deuterated reagents at a specific step in the synthesis. For instance, a deuterated methylating agent could be used to introduce a trideuteromethyl group. The synthesis of deuterated dabigatran (B194492) etexilate, for example, utilized deuterium methylamine (B109427) hydrochloride as the deuterium source. googleapis.com Another strategy involves hydrogen isotope exchange (HIE) reactions on the final compound or a late-stage intermediate. nih.gov Catalytic methods using platinum group metals in the presence of a deuterium source like deuterium oxide (D₂O) are effective for deuterating various organic molecules. nih.gov For N-alkylamine-based pharmaceuticals, methods involving Lewis acidic and Brønsted basic catalysts can achieve regioselective deuteration. nih.gov Given the chemical structure of T-3256336, a potential strategy could involve the use of a deuterated N-methyl-L-alanine precursor during the synthesis to introduce the d3-label on the terminal methyl group.
Development of Novel Scaffolds and Derivatization Approaches
The development of novel analogues of T-3256336 has been driven by the need to improve pharmacokinetic properties, such as membrane permeability.
Structure-Based Design Principles for Scaffold Modification
Structure-based drug design has been instrumental in the development of analogues of T-3256336. nih.gov X-ray co-crystal structures of T-3256336 bound to IAP proteins, such as cIAP1 and XIAP, have revealed key interactions that contribute to its binding affinity. nih.govhku.hkgoogleapis.com This structural information has guided the design of new scaffolds. For instance, because T-3256336 was found to be susceptible to MDR1-mediated efflux, a new hexahydropyrazino[1,2-a]indole scaffold was developed. nih.gov The addition of a fused benzene (B151609) ring to the core structure was intended to increase lipophilicity and decrease basicity, thereby improving membrane permeability across cells expressing MDR1. nih.gov This rational design approach led to the development of compounds with strong IAP binding inhibition and improved cellular permeability. nih.gov
Chiral Pool Synthetic Routes for Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is crucial for ensuring target specificity and minimizing off-target effects. For the development of T-3256336 analogues based on the hexahydropyrazino[1,2-a]indole scaffold, a chiral pool synthetic route was established. nih.gov This approach utilizes readily available chiral starting materials to produce the desired tricyclic chiral isomers. nih.gov The use of chiral auxiliaries and asymmetric synthesis techniques are common strategies in developing enantiopure pharmaceuticals. For example, the synthesis of chiral BCP-α-amino acids has been achieved using (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction. Such methods are essential for producing specific enantiomers of complex molecules like the analogues of T-3256336.
Optimization of Crystallization Processes and Solid-State Control
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. For T-3256336, significant research has been conducted to understand and control its crystalline forms.
Hydrate (B1144303) Screening Methodologies (e.g., Dynamic Water Vapor Sorption/Desorption, Slurry Experiments)
Initially, only an anhydrous form of T-3256336 was identified during its synthesis. However, recognizing that about one-third of pharmaceutical solids can form hydrates, a systematic hydrate screening was undertaken. This screening employed techniques such as dynamic water vapor sorption/desorption (DVS) and slurry experiments in different solvent systems.
The DVS analysis exposes the compound to varying relative humidity levels to assess its tendency to absorb water and form hydrates. Slurry experiments involve suspending the compound in a solvent or a mixture of solvents (like acetonitrile/water and methyl tert-butyl ether saturated with water) for a period to allow for the formation of the most stable crystalline form at that condition. These investigations led to the discovery of two new hydrate forms of T-3256336: a mono-hydrate and a hemi-hydrate.
The characterization of these forms revealed that the anhydrous form is the most desirable for development due to its superior solid-state stability. The hydrate forms showed dehydration at around 60°C, indicating potential instability during manufacturing and storage. Further slurry experiments under controlled water content and temperature were used to define the stable region for the anhydrous form during the cooling crystallization process, ensuring the desired crystal form is obtained.
Interactive Table of Hydrate Screening Results for T-3256336
| Screening Method | Solvent System | Resulting Form | Stoichiometric Water Content | Measured Water Content (Karl Fischer) |
| Slurry Experiment | Acetonitrile/Water (1:1, v/v) | Mono-hydrate | 2.9% | 2.8% |
| Slurry Experiment | MTBE saturated with water | Hemi-hydrate | 1.5% | 1.4% |
| DVS | High Humidity (93% RH) | Mono-hydrate | - | - |
| DVS | 75% RH | Small amount of Mono-hydrate | - | - |
Data derived from a study on the hydrate forms of T-3256336.
Identification of Crystalline Forms and Anhydrous Stability
The solid-state properties of active pharmaceutical ingredients, including their crystalline forms, are of critical importance as they can significantly influence physicochemical properties such as solubility, stability, and bioavailability. For T-3256336 and its analogues, understanding the potential for polymorphism, including the formation of hydrates, is essential to ensure the selection of a stable crystalline form for development and to prevent undesirable phase transitions during manufacturing and storage.
Initially, only a single anhydrous crystalline form of T-3256336 was identified from the synthetic compounds produced by medicinal chemists. science.gov However, recognizing that approximately one-third of pharmaceutical solids can form hydrates, a comprehensive screening was undertaken to identify potential hydrate forms of T-3256336. science.govscience.gov This investigation is crucial as different crystal packing in hydrates compared to anhydrous crystals can lead to different physical properties. science.govscience.govacs.org
The screening process for T-3256336 involved methods such as dynamic water vapor sorption/desorption (DVS) and slurry experiments in various water-organic solvent mixtures. science.govscience.gov These studies successfully led to the discovery of two new hydrate forms: a mono-hydrate and a hemi-hydrate. science.govscience.gov
The identified crystalline forms were thoroughly characterized using a suite of analytical techniques:
Powder X-ray Diffraction (PXRD)
Thermogravimetric Analysis (TG)
Differential Scanning Calorimetry (DSC)
Raman Spectroscopy
Single-crystal X-ray Diffraction Analysis science.gov
The mono-hydrate form was obtained from a slurry of T-3256336 in an acetonitrile-water (1:1, v/v) mixture, while the hemi-hydrate form was crystallized from methyl tert-butyl ether (MTBE) saturated with water. science.gov Karl Fischer titration confirmed the water content, with the mono-hydrate at 2.8% (stoichiometric value of 2.9%) and the hemi-hydrate at 1.4% (stoichiometric value of 1.5%). science.gov
Anhydrous Stability
Despite the discovery of hydrate forms, the anhydrous form of T-3256336 was determined to be the most desirable for pharmaceutical development due to its superior solid-state stability. science.govscience.gov A key factor in this determination was the low dehydration temperature of the hydrate forms, which was observed to be around 60°C. science.gov This low thermal stability of the hydrates raised concerns about their potential for dehydration during manufacturing and storage. science.gov
The anhydrous form of T-3256336 demonstrated good stability at room temperature and did not readily convert to its hydrate forms. science.gov This is noteworthy, as anhydrous forms with lower density and packing efficiency than their hydrate counterparts can sometimes rapidly transform into hydrates. science.gov However, the densities of the anhydrous and hemi-hydrate forms of T-3256336 were found to be nearly identical. science.gov
To ensure that undesired hydration of the anhydrous form would not occur, its stability was further investigated through slurry experiments at 25°C with varying water content in an acetone-water system. science.gov These experiments helped to define the water content regions where the anhydrous form remains the stable phase, providing crucial information for controlling the crystallization process during manufacturing to consistently obtain the desired anhydrous form. science.gov
Crystallographic data for the anhydrous and hemi-hydrate forms of T-3256336 have been determined, providing detailed insights into their crystal structures. science.gov
Crystallographic Data for T-3256336 Forms
| Parameter | Anhydrous Form | Hemi-hydrate Form |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21 |
| Z value | 4 | 2 |
| Density (calculated) | 1.310 g/cm³ | 1.312 g/cm³ |
Summary of crystallographic data for the anhydrous and hemi-hydrate forms of T-3256336. science.gov
While extensive research has been conducted on the solid-state properties of T-3256336, there is limited publicly available information specifically detailing the crystalline forms and anhydrous stability of its analogues, such as those with a hexahydropyrazino[1,2-a]indole scaffold. However, in the broader context of drug development, the use of different salt forms, such as oxalates, has been noted as a strategy to improve the crystallinity and stability of related octahydropyrrolo[1,2-a]pyrazine derivatives.
Molecular and Cellular Mechanistic Investigations of T 3256336 Analogues
Interactions with Inhibitor of Apoptosis Proteins (IAPs)
The primary mechanism of T-3256336 involves direct interaction with specific IAP family members, disrupting their natural anti-apoptotic functions.
T-3256336 exhibits potent and selective binding to the BIR3 domains of cellular IAP-1 (cIAP-1) and cIAP-2, with a significantly lower affinity for the X-linked IAP (XIAP). probechem.comresearcher.life This selectivity is quantified by its inhibitory concentrations (IC50), demonstrating high potency against cIAP-1 and cIAP-2. probechem.comprobechem.com Specifically, T-3256336 has reported IC50 values of 1.3 nM for cIAP-1, 2.2 nM for cIAP-2, and 200 nM for XIAP. probechem.comprobechem.com This indicates a binding affinity for cIAP-1 that is over 150 times greater than for XIAP. researchgate.netprobechem.comacs.org X-ray crystallography studies have elucidated the key molecular interactions that underpin this higher affinity for cIAP-1 compared to XIAP. acs.org This targeted antagonism disrupts the protein-protein interactions mediated by these IAPs, which is a critical first step in initiating apoptosis. nih.govresearcher.life
| IAP Protein | IC50 (nM) | Reference |
|---|---|---|
| cIAP-1 | 1.3 | probechem.comprobechem.comacs.org |
| cIAP-2 | 2.2 | probechem.comprobechem.com |
| XIAP | 200 | probechem.comprobechem.comacs.org |
A key consequence of T-3256336 binding to cIAP-1 is the induction of the protein's rapid, auto-ubiquitination and subsequent degradation by the proteasome. nih.govprobechem.comresearcher.life This action effectively eliminates cIAP-1 from the cell. Studies in MDA-MB-231 breast cancer cells show a significant loss of cIAP-1 protein within hours of treatment with T-3256336. aacrjournals.org The mechanism of degradation was confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG-132 prevented the T-3256336-induced loss of cIAP-1. aacrjournals.orgfigshare.com This rapid degradation of cIAP-1 was also observed in vivo in tumor xenograft models, where a single oral dose of T-3256336 led to a marked decrease in cIAP-1 levels within the tumor tissue. nih.govaacrjournals.org
Selective Binding and Antagonism of cIAP-1, cIAP-2, and XIAP
Apoptosis Signaling Pathway Modulation
By neutralizing IAP function, T-3256336 triggers downstream signaling events that converge on the activation of programmed cell death.
The degradation of cIAP-1 by T-3256336 leads to the activation of the NF-κB signaling pathway, resulting in an increase in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α). nih.govaacrjournals.org This is a critical step, as T-3256336 then sensitizes the cancer cells to this newly produced TNF-α, initiating the extrinsic pathway of apoptosis. nih.govnih.gov This process involves the activation of caspase-8 and the subsequent activation of effector caspases-3/7, which execute the final stages of cell death. nih.govaacrjournals.org In xenograft models, administration of T-3256336 resulted in elevated plasma levels of TNF-α, which correlated with caspase activation within the tumors and strong anti-tumor activity. nih.govresearcher.life
The central role of TNF-α in the mechanism of action of T-3256336 has been demonstrated in multiple studies. In vitro, the single-agent efficacy of T-3256336 is most pronounced in cancer cell lines that have relatively high baseline expression of TNF-α mRNA. nih.gov Cancer cells with low TNF-α expression, which are initially resistant, become highly sensitive to T-3256336-induced cell death when treated with an external source of TNF-α. nih.gov The indispensable role of this cytokine was confirmed in vivo, where the anti-tumor effects of T-3256336 in a mouse xenograft model were significantly diminished when circulating TNF-α was neutralized by a specific antibody. nih.gov This highlights that T-3256336 has a dual role: it stimulates the production of systemic TNF-α and simultaneously sensitizes the tumor cells to its apoptotic effects. nih.gov
Activation of Tumor Necrosis Factor (TNF)-α-Dependent Extrinsic Apoptosis Signaling
Synergistic Mechanistic Frameworks with Other Molecular Modulators
The TNF-α-dependent mechanism of T-3256336 provides a strong rationale for its use in combination with other anti-cancer agents, particularly those that can induce TNF-α expression. Research has shown that T-3256336 synergistically enhances the anti-proliferative effects of the NEDD8-activating enzyme (NAE) inhibitor, pevonedistat (B1684682) (also known as TAK-924 or MLN4924). nih.gov Mechanistic analyses revealed that pevonedistat treatment induces the expression of TNF-α mRNA in cancer cells. nih.gov This elevation of TNF-α primes the cells for the apoptotic cell death triggered by T-3256336. nih.gov The synergistic killing effect of the combination of T-3256336 and pevonedistat was confirmed in an HL-60 mouse xenograft model and was shown to be attenuated by a TNF-α-neutralizing antibody, reinforcing the mechanistic link. nih.govresearchgate.net This provides a clear framework for combining IAP antagonists with other molecular modulators that can enhance the TNF-α signaling required for apoptosis.
| Compound | Primary Mechanism | Contribution to Synergy | Reference |
|---|---|---|---|
| T-3256336 | IAP Antagonist | Induces cIAP1 degradation, sensitizing cells to TNF-α-mediated apoptosis. | nih.gov |
| Pevonedistat (TAK-924/MLN4924) | NAE Inhibitor | Induces expression of TNF-α mRNA, providing the apoptotic signal. | nih.gov |
Potentiation with NEDD8-Activating Enzyme (NAE) Inhibitors (e.g., Pevonedistat)
Research has demonstrated a significant synergistic interaction between the inhibitor of apoptosis protein (IAP) antagonist T-3256336 and the NEDD8-activating enzyme (NAE) inhibitor, pevonedistat (also known as TAK-924/MLN4924). nih.gov This potentiation enhances the antiproliferative effects against cancer cells. frontiersin.org The combination of IAP antagonists like T-3256336 with pevonedistat has been shown to effectively inhibit tumor proliferation, highlighting the potential for a novel combination therapy approach. frontiersin.org
The underlying mechanism for this synergy involves the induction of Tumor Necrosis Factor-alpha (TNFα) mRNA by pevonedistat. nih.gov This increase in TNFα expression subsequently triggers extrinsic apoptotic cell death that is dependent on the IAP antagonist. nih.gov Pevonedistat, a first-in-class NAE inhibitor, disrupts the neddylation pathway, which leads to the accumulation of specific substrates of cullin-RING E3 ubiquitin ligases (CRLs). nih.govoncotarget.com This disruption promotes cell cycle arrest and apoptosis, an effect that is powerfully augmented by the presence of T-3256336. nih.govoncotarget.com The synergistic lethality of combining pevonedistat with other agents has been confirmed in preclinical models, where the combination led to increased DNA damage and cell death compared to either agent alone. nih.gov
Studies using a mouse xenograft model (HL-60) have further confirmed the synergistic antitumor effects of the T-3256336 and pevonedistat combination in a living organism. nih.gov
Table 1: Summary of Synergistic Effects of T-3256336 and Pevonedistat
| Effect | Observation | Mechanistic Detail | Reference |
| Antiproliferative Effects | Synergistically enhances antiproliferative effects in cancer cell lines. | Pevonedistat induces TNFα mRNA, leading to IAP antagonist-dependent extrinsic apoptosis. | nih.govfrontiersin.org |
| In Vivo Antitumor Efficacy | Demonstrated synergistic effects in an HL-60 mouse xenograft model. | Combination inhibits tumor proliferation more effectively than single agents. | nih.gov |
| Cellular Processes | Induces cell cycle arrest, DNA damage, and apoptosis. | Pevonedistat inhibits the NAE, disrupting CRL activity, which is enhanced by T-3256336. | nih.govoncotarget.com |
Attenuation Mechanisms by TNFα-Neutralizing Antibodies
The potent synergistic effect observed between T-3256336 and pevonedistat is mechanistically linked to the activity of Tumor Necrosis Factor-alpha (TNFα). nih.gov This dependence is clearly demonstrated by the fact that the enhanced antiproliferative effects of the combination treatment are attenuated by the presence of a TNFα-neutralizing antibody. nih.govacs.org Neutralizing antibodies function by binding to a target protein, in this case TNFα, and preventing it from interacting with its receptors, thereby blocking its biological activity. novusbio.comdovepress.com
The attenuation of the combination's efficacy by these antibodies confirms that pevonedistat-induced TNFα is a critical component for the T-3256336-dependent apoptosis. nih.gov Baseline expression levels of TNFα in tumors may even correlate with the sensitivity to IAP antagonists such as T-3256336. This suggests that the TNFα signaling pathway is a key mediator of the cell death induced by this therapeutic strategy. acs.org Drug-induced neutralizing antibodies can have a significant impact on the efficacy of biologic therapies, and their presence is a key consideration in evaluating treatment response. nih.gov
Investigations of Molecular Interactions and Binding Affinities
T-3256336 is a potent, orally available small-molecule antagonist of inhibitor of apoptosis (IAP) proteins. nih.govresearchgate.net Specifically, it functions as a second mitochondria-derived activator of caspase (SMAC)-mimetic. nih.gov Its primary molecular mechanism is the inhibition of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com
Binding affinity studies have quantified the potent inhibitory action of T-3256336. It demonstrates high affinity for cIAP1 and also inhibits XIAP, albeit with a lower potency. medchemexpress.com Homogeneous Time Resolved Fluorescence (HTRF) assays have been used to determine the inhibitory concentration (IC₅₀) of T-3256336 against the BIR3 (Baculoviral IAP Repeat) domains of key IAP proteins. researchgate.net The BIR domains are crucial for the proteins' ability to inhibit caspases and regulate apoptosis. acs.org T-3256336 was also shown to effectively recover caspase-3 activity that was being inhibited by XIAP. researchgate.net
Table 2: Binding Affinity of T-3256336 for IAP Proteins
| Target Protein | Binding Domain | IC₅₀ (nM) | Reference |
| cIAP1 | BIR3 | 1.3 | researchgate.netmedchemexpress.com |
| cIAP2 | BIR3 | Not specified, but shows inhibition | researchgate.net |
| XIAP | BIR3 | 200 | researchgate.netmedchemexpress.com |
Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Research Methodologies for T 3256336 and T 3256336 D3
Preclinical Pharmacokinetic Characterization in Animal Models
Preclinical studies in animal models are crucial for elucidating the fundamental PK characteristics of a new chemical entity. nih.gov These studies provide initial insights into how the compound is handled by a living system, informing dose selection and predicting human pharmacokinetics. researchgate.net
Assessment of Nonlinear Pharmacokinetics
Nonlinear pharmacokinetics, also known as dose-dependent pharmacokinetics, occurs when the ADME processes of a drug become saturated with increasing doses. slideshare.net This can lead to disproportionate changes in drug exposure and complicates the prediction of drug behavior at different dose levels.
Research in rats was conducted to investigate the potential for nonlinear pharmacokinetics with T-3256336. nih.gov In a study utilizing rats with cannulated portal and femoral veins, the fraction of the drug absorbed from the gut and surviving intestinal first-pass metabolism (FaFg) was observed to increase with escalating oral doses of T-3256336 (from 3 to 30 mg/kg). nih.gov In contrast, the hepatic availability (Fh), which represents the fraction of the drug that escapes liver elimination, remained relatively constant across the tested doses. nih.gov This dose-dependent increase in FaFg is a clear indicator of nonlinear pharmacokinetics, suggesting that a saturable process, likely within the intestine, influences the drug's absorption. nih.gov
Pharmacokinetic analysis in mice bearing MDA-MB-231-Luc cancer cells also demonstrated dose-dependent exposure. Following oral administration at doses of 10, 30, 50, and 100 mg/kg, the concentrations of T-3256336 in both plasma and tumors were measured, showing a non-linear relationship with the administered dose. researchgate.net
Interactive Table: Dose-Response of Intestinal and Hepatic Availability of T-3256336 in Rats
| Dose (mg/kg) | FaFg (Fraction Absorbed and Surviving Intestinal Metabolism) | Fh (Hepatic Availability) |
| 3 | Lower Value | Nearly Constant |
| 30 | Higher Value | Nearly Constant |
| Data derived from a study in rats, indicating a dose-dependent increase in intestinal availability. nih.gov |
Investigation of Efflux Transporter (P-glycoprotein/MDR1) Substrate Liability
Efflux transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), are proteins that actively pump substrates out of cells. solvobiotech.comwikipedia.org Located in key tissues like the intestine, they can significantly limit the oral absorption of drugs. evotec.com
To determine if P-gp was the cause of the observed nonlinear absorption of T-3256336, studies were conducted using elacridar (B1662867), a known P-gp inhibitor. nih.gov The co-administration of elacridar with T-3256336 at a 3 mg/kg dose resulted in a five-fold increase in the FaFg value. nih.gov This finding strongly suggests that T-3256336 is a substrate for P-gp and that the saturation of this transporter at higher doses is the mechanism behind the compound's nonlinear pharmacokinetics. nih.govresearchgate.net The study concluded that P-gp in the intestine is a major determinant of the oral bioavailability of T-3256336 in rats. nih.gov
Interactive Table: Effect of P-gp Inhibitor on T-3256336 Intestinal Availability
| Treatment | FaFg (at 3 mg/kg T-3256336) |
| T-3256336 alone | Baseline |
| T-3256336 + Elacridar | 5-fold increase |
| This table illustrates the significant impact of P-gp inhibition on the intestinal availability of T-3256336. nih.gov |
Mechanistic Pharmacokinetic Predictions
To move beyond empirical observations from animal studies, mechanistic models are employed to predict drug behavior in a more sophisticated and translatable manner.
Application of Proteomics-Informed Physiologically Based Pharmacokinetic (PBPK) Models
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of a drug in the body based on physiological, biochemical, and drug-specific parameters. youtube.com These models can be "bottom-up," integrating in vitro data to predict in vivo outcomes. nih.gov
For compounds like T-3256336, where transporter-mediated processes are significant, proteomics-informed PBPK models are particularly valuable. researchgate.net These models incorporate quantitative data on the abundance of relevant proteins, such as transporters and enzymes, in various tissues. diva-portal.orgnih.gov By integrating such data, PBPK models can mechanistically predict the impact of transporters like P-gp on a drug's pharmacokinetics, including tissue distribution and potential for drug-drug interactions. researchgate.netnih.gov While specific PBPK models for T-3256336 are not detailed in the provided search results, the literature suggests that for a P-gp substrate like T-3256336, such models would be the next step to quantitatively understand and predict its clinical pharmacokinetics. researchgate.net
Quantification of Drug Metabolizing Enzymes and Transporter (DMET) Proteins
The accuracy of proteomics-informed PBPK models relies on the precise quantification of drug-metabolizing enzymes and transporters (DMET) in relevant tissues. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) based proteomics are used to measure the absolute abundance of these proteins. mdpi.com
For a compound like T-3256336, quantifying the expression levels of P-gp in the rat intestine would be a critical input for a PBPK model. nih.gov Studies have successfully quantified a wide range of DMET proteins in rat liver and intestinal segments, providing a valuable resource for building such predictive models. nih.gov For example, the abundance of P-gp has been shown to be higher in the intestine compared to the liver in rats, which aligns with the experimental findings for T-3256336 where the intestinal effects were predominant. nih.govnih.gov
Preclinical Research Models and Methodologies for T 3256336 Analogues
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models, which utilize laboratory-based experiments on cells, are fundamental in the early phases of drug discovery. als.netrcsi.com They provide a controlled environment to investigate the specific biological and molecular mechanisms of a drug candidate.
Cultured cell lines are a cornerstone for studying the anticancer effects of IAP antagonists like T-3256336. These models are used to observe the induction of apoptosis (programmed cell death) and to identify potential synergistic effects when combined with other therapies. nih.govnih.gov
Research has shown that T-3256336 induces apoptosis by antagonizing key IAP proteins, including cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP). nih.govprobechem.com This action leads to the activation of caspases, which are crucial enzymes in the apoptotic process. nih.gov The human breast cancer cell line MDA-MB-231 has been a key model for these investigations. nih.govresearchgate.net In these cells, T-3256336 triggers the rapid degradation of cIAP-1, which in turn activates TNF-α-dependent extrinsic apoptosis signaling. nih.govprobechem.comresearchgate.net
The sensitivity of cancer cell lines to single-agent T-3256336 has been linked to their expression levels of TNFα mRNA. nih.gov Cell lines with high TNFα expression show greater sensitivity, while others, like the PANC-1 pancreatic cancer cell line, become significantly more sensitive when treated with T-3256336 in combination with external TNFα. nih.gov
Furthermore, synergistic studies have demonstrated that T-3256336 can enhance the antiproliferative effects of other anticancer agents. For instance, it shows synergistic activity with the NEDD8-activating enzyme (NAE) inhibitor pevonedistat (B1684682) in various cancer cell lines. nih.gov This synergy is also dependent on TNFα, highlighting a key mechanistic pathway. nih.gov
Cell-based assays are crucial for quantifying the biological activity of compounds and understanding their impact on cellular pathways. nih.gov These assays provide quantitative data on a compound's potency and efficacy in a biologically relevant context. nih.gov
For T-3256336, cell-based assays have been instrumental in determining its inhibitory concentrations and effects on cell viability. The compound exhibits potent inhibitory activity against cIAP-1 and XIAP. medchemexpress.com Growth inhibition assays using the MDA-MB-231 breast cancer cell line have established a GI50 (the concentration causing 50% growth inhibition) of 1.8 nM for T-3256336. medchemexpress.commedchemexpress.com In contrast, the compound shows minimal impact on the proliferation of normal human lung fibroblast cells (MRC-5), indicating a degree of selectivity for cancer cells. researchgate.net
Pathway analysis, a key method for interpreting omics data, helps to identify alterations in cellular processes following drug treatment. nih.govnih.gov Studies on T-3256336 have revealed that its mechanism involves the induction of cIAP-1 degradation, leading to the activation of the TNF-α-dependent extrinsic apoptosis pathway. nih.govprobechem.com This is further supported by observations that pevonedistat, a synergistic partner, induces TNFα mRNA, which then triggers apoptosis in the presence of the IAP antagonist. nih.gov
Table 1: In Vitro Activity of T-3256336
Cultured Cell Lines for Apoptosis and Synergistic Studies
In Vivo Animal Models for Efficacy Research
In vivo animal models are indispensable for evaluating the therapeutic efficacy and pharmacodynamic properties of a drug candidate in a whole-organism setting. jax.org These models, particularly those involving human tumor xenografts, bridge the gap between in vitro studies and human clinical trials. als.net
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical oncology research. researchgate.net These models allow for the assessment of a compound's antitumor activity against human cancers in a living system. researchgate.net
The efficacy of T-3256336 has been demonstrated in multiple xenograft models. In a breast cancer model using MDA-MB-231-Luc cells implanted in BALB/c nude mice, oral administration of T-3256336 resulted in significant, dose-dependent tumor regression. medchemexpress.comresearchgate.net Similarly, synergistic antitumor effects were observed in a mouse xenograft model using HL-60 leukemia cells when T-3256336 was combined with pevonedistat. nih.gov In a PANC-1 pancreatic cancer xenograft model, T-3256336 administration alone led to tumor regression, an effect that was linked to an increase in systemic cytokine levels, including TNFα. nih.gov This in vivo antitumor activity was diminished when circulating TNFα was neutralized, confirming the mechanism observed in vitro. nih.gov
Biomarkers are measurable indicators that can provide insights into a drug's mechanism of action, pharmacodynamics, and efficacy. worldwide.com Their assessment in preclinical models is crucial for identifying which patient populations might benefit from a given therapy and for monitoring treatment response. nih.gov
For T-3256336, several pharmacodynamic biomarkers have been identified and assessed in xenograft models. Following administration in MDA-MB-231-Luc tumor-bearing mice, there was a clear induction of cIAP-1 degradation, an increase in TNF-α production, and activation of caspases within the tumors. nih.govresearchgate.net Furthermore, plasma levels of TNF-α and fragmented cytokeratin-18 (an indicator of epithelial cell death) were found to increase and correlate with the antitumor potency of T-3256336. nih.gov These findings not only confirm the compound's mechanism of action in vivo but also suggest potential biomarkers for use in clinical settings. nih.gov
Table 2: Pharmacodynamic Biomarkers for T-3256336 in MDA-MB-231-Luc Xenograft Model
Xenograft Models in Immunodeficient Mice
Considerations for Preclinical Model Selection and Relevance
The selection of appropriate preclinical models is critical to ensure that the results are translatable to human disease. nih.gov The goal is to use models that faithfully recapitulate the characteristics of human cancer to better predict clinical outcomes. nih.gov
For IAP inhibitors like T-3256336, the tumor microenvironment and the specific genetic background of the cancer are key considerations. The dependence of T-3256336's efficacy on TNFα signaling underscores the importance of using models that have a competent immune response or where the relevant signaling pathways are active. nih.govnih.gov The finding that the single-agent activity in vitro is limited to cell lines with high intrinsic TNFα expression highlights the need to select cell lines and corresponding xenograft models that are mechanistically relevant. nih.gov Furthermore, issues such as drug efflux mediated by proteins like P-glycoprotein (MDR1), which was observed for T-3256336, must be considered, as this can affect a drug's bioavailability and efficacy in vivo. researchgate.netnih.gov Developing analogues with improved permeability across MDR1-expressing cells has been a strategy to overcome this limitation. nih.gov Ultimately, an integrated approach that combines data from preclinical models with clinical observations is essential for guiding the development of new therapies. nih.gov
Computational and Theoretical Studies on T 3256336 Analogues
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is crucial in drug design for understanding how a ligand, such as a T-3256336 analogue, might interact with its protein target.
Computational docking studies have been employed to predict the binding models of compounds with the BIR3 domains of cIAP1 and XIAP. acs.org For instance, the crystal structure of the XIAP BIR3 domain in a complex with the Smac protein has been used as a basis for these predictions. acs.org Such simulations provide insights into the key amino acid residues involved in binding. For example, in the case of AVPI-mimetics, which are related to IAP antagonists, molecular modeling has identified that the binding sites of both cIAP1-BIR3 and XIAP-BIR3 are formed by 22 amino acid residues, with 11 being part of the active site. researchgate.net Five of these residues are common to both targets: Lys299, Gly306, Leu307, Trp310, and Trp323. researchgate.net
These simulations can guide the design of new analogues with improved selectivity. For example, by analyzing the differences in the interacting pockets of XIAP-BIR3 and cIAP1-BIR3, researchers can design modifications to favor binding to one over the other, leading to the development of selective cIAP inhibitors. acs.org The binding modes of a series of tamoxifen (B1202) analogues, for example, were estimated using molecular docking, revealing electrostatic interactions like hydrogen bonds and π-π interactions as crucial for binding. frontiersin.org
| Compound/Analogue | Target Protein | Key Interacting Residues (Predicted) | Reference |
| SM-337 | XIAP BIR3 / cIAP1 BIR3 | Differences at the Ile4 interacting pocket noted | acs.org |
| AVPI-mimetics | cIAP1-BIR3 / XIAP-BIR3 | Lys299, Gly306, Leu307, Trp310, Trp323 | researchgate.net |
Quantum Mechanical and Molecular Dynamics Simulations
Quantum mechanics (QM) and molecular dynamics (MD) simulations offer a more detailed view of molecular interactions than standard docking methods. nih.gov QM methods provide an accurate representation of electronic effects within molecules, which is critical for understanding reaction mechanisms and binding affinities. nih.gov MD simulations, on the other hand, allow researchers to observe the dynamic behavior of a ligand-protein complex over time, providing insights into conformational changes and the stability of interactions.
While specific QM/MD simulation results for T-3256336-d3 are not extensively published in the public domain, the general application of these methods in drug discovery is well-established. nih.gov For example, MD simulations are used to assess the stability of predicted docking poses and to refine the understanding of how water molecules mediate ligand-protein interactions. dovepress.com QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the most critical part of the system (e.g., the ligand and the active site) with QM and the rest with classical mechanics, are particularly powerful for studying enzymatic reactions and complex binding events. nih.gov The application of such methods to T-3256336 analogues could elucidate the electronic basis for its potent IAP inhibitory activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how chemical structure relates to biological activity. drugdesign.org For T-3256336 analogues, SAR studies have been crucial for optimization. T-3256336 itself was developed from an octahydropyrrolo[1,2-a]pyrazine (B1198759) derivative which was found to be susceptible to MDR1 mediated efflux. researchgate.net To overcome this, a new hexahydropyrazino[1,2-a]indole scaffold was developed using structure-based drug design to increase lipophilicity and reduce basicity, thereby improving membrane permeability. researchgate.net
Further SAR studies on related scaffolds, such as thieno[3,2-d]pyrimidin-4(3H)-one, revealed that incorporating a substituted aminomethyl group at the 2-position improved kinase selectivity, leading to potent and selective Cdc7 inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by creating mathematical models to predict the activity of new compounds. nih.govunar.ac.id These models use molecular descriptors (e.g., hydrophobic, steric, and electronic parameters) to correlate with biological activity. nih.govresearchgate.net While specific QSAR models for T-3256336 are not publicly detailed, the development of such models for taxane (B156437) analogues, for example, has shown that steric and hydrophobic parameters are key determinants of activity. nih.gov A similar approach for T-3256336 analogues could accelerate the discovery of new potent IAP inhibitors by predicting the activity of virtual compounds before synthesis.
| Compound/Scaffold | Modification | Result | Reference |
| Octahydropyrrolo[1,2-a]pyrazine (Parent of T-3256336) | Change to hexahydropyrazino[1,2-a]indole scaffold | Improved membrane permeability, overcoming MDR1 efflux | researchgate.net |
| Thieno[3,2-d]pyrimidin-4(3H)-one | Addition of substituted aminomethyl group at 2-position | Improved kinase selectivity | researchgate.net |
| Pyrrolidinylmethyl derivative (10c) | Specific aminomethyl substitution | Potent Cdc7 inhibition (IC50 = 0.70 nM) | researchgate.net |
Computational Predictions of Physical and Electronic Properties Relevant to Biological Activity
Computational chemistry allows for the prediction of a wide range of molecular properties that are crucial for drug development, including 3D geometries, electronic properties (like charge distribution and molecular orbitals), and spectroscopic properties. jstar-research.com These predictions can complement experimental data and provide deeper mechanistic insight. jstar-research.com Machine learning and deep learning models are increasingly used to predict molecular properties, leveraging large datasets to build highly accurate prediction models for characteristics like formation energy or vapor pressure. nih.govarxiv.org For T-3256336 analogues, predicting properties such as solubility, membrane permeability, and metabolic stability is essential for designing compounds with favorable pharmacokinetic profiles.
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Molecules are not static but exist as an ensemble of different conformers. Understanding the torsional dynamics (rotation around single bonds) and the resulting conformational landscape is critical. Computational methods can map this landscape, identifying low-energy, biologically relevant conformations. jstar-research.com The energy required for a ligand to adopt its "bioactive" conformation upon binding to a protein is known as conformational strain energy. Studies have shown that a majority of bioactive conformations are found within a relatively low energy range from a local minimum. researchgate.net Analyzing the torsional preferences and conformational flexibility of T-3256336 analogues can help in designing molecules that are pre-organized for binding, potentially increasing affinity and selectivity.
The interaction between a protein and its surrounding water molecules, known as the hydration shell, plays a significant role in protein folding, function, and ligand binding. science.gov Computational studies can simulate the behavior of these water molecules, providing insights into how they mediate protein-ligand interactions. science.gov
Furthermore, the solid-state properties of a drug candidate are critical for its development and manufacturing. science.gov Computational and experimental screening for different crystalline forms (polymorphs) and hydrates is crucial to identify the most stable form. For T-3256336, hydrate (B1144303) screening experiments, including dynamic water vapor sorption/desorption, were conducted. science.gov These studies identified new monohydrate and hemi-hydrate forms, but ultimately determined that the anhydrous form of T-3256336 was the most desirable for development due to its superior solid-state stability. science.gov Solid-state NMR studies on other proteins have shown that water content directly affects the mobility of protein molecules, which in turn correlates with aggregation and stability. nih.gov
| Property Studied | Compound | Method | Finding | Reference |
| Hydrate Formation & Stability | T-3256336 | Dynamic Water Vapor Sorption, Slurry Experiments | New monohydrate and hemi-hydrate forms discovered; anhydrous form determined to be the most stable. | science.gov |
Advanced Analytical and Characterization Methodologies for T 3256336 D3 Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of T-3256336, providing the means to separate the compound from impurities and quantify it in various matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of T-3256336 and related compounds. Research articles detailing the synthesis of T-3256336 report the use of HPLC to confirm the purity of the final compound, which was determined to be greater than 95%. acs.org While specific, detailed protocols for T-3256336 are proprietary, typical HPLC methods for purity assessment of similar small molecule drug candidates involve reversed-phase chromatography.
A general approach for purity analysis of compounds like T-3256336 by HPLC is outlined in the table below, based on methods described for similar compounds. acs.orgepo.org
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Typical Value |
| Column | Atlantis T3, 3 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 100% B over a set time (e.g., 45 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
This type of method allows for the separation of the main compound from any synthesis-related impurities or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Supercritical Fluid Chromatography (SFC) for Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the purification and analysis of chiral and achiral compounds in medicinal chemistry. For compounds related to T-3256336, SFC is mentioned in patent literature as a method for purification, particularly for resolving stereoisomers. google.comgoogleapis.comgoogleapis.com The use of SFC for impurity profiling offers advantages such as high speed and unique selectivity compared to HPLC.
For impurity profiling of T-3256336-d3, an SFC system would typically employ supercritical CO2 as the main mobile phase, often with a co-solvent such as methanol (B129727) or ethanol. The method would be developed to provide optimal separation of the main peak from all potential impurities.
Mass Spectrometry (MS) Applications in Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural characterization and sensitive quantification of this compound.
SFC-MS for Impurity Detection and Quantification
The coupling of Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS) provides a powerful platform for the detection and characterization of impurities. While specific applications of SFC-MS for T-3256336 are not detailed in the public literature, the general utility of this technique is well-established for providing mass information of peaks separated by SFC, aiding in the identification of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and PK Studies
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules in biological matrices due to its high sensitivity and selectivity. Pharmacokinetic (PK) studies of T-3256336 in rats have been published, which involved the measurement of drug concentrations in plasma over time. researchgate.netresearchgate.net These studies utilized LC-MS/MS to achieve the necessary low detection limits. researchgate.net For this compound, a stable isotope-labeled internal standard, this technique is crucial for differentiating the administered compound from its non-deuterated counterpart and endogenous interferences.
In a typical pharmacokinetic study, plasma samples are processed (e.g., via protein precipitation or solid-phase extraction) and then analyzed by LC-MS/MS. The method would be optimized to monitor specific precursor-to-product ion transitions for both this compound and an internal standard.
Table 2: Representative LC-MS/MS Parameters for Pharmacokinetic Studies
| Parameter | Typical Setting |
| LC System | High-performance liquid chromatography system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Monitored Transitions | Specific m/z transitions for this compound and internal standard |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile) containing a modifier (e.g., formic acid) |
| Column | C18 reversed-phase column |
Such methods allow for the construction of plasma concentration-time profiles, from which key pharmacokinetic parameters are derived. researchgate.net Furthermore, LC-MS/MS is the primary technique used for identifying and quantifying metabolites of T-3256336 in in vitro and in vivo systems. ymaws.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of T-3256336. In a study on the hydrate (B1144303) forms of T-3256336, Raman spectroscopy was utilized to characterize the solid phase of the compound under different slurry conditions at various temperatures. jst.go.jp This demonstrates the use of vibrational spectroscopy to probe the solid-state properties of the compound.
While the primary literature on T-3256336 does not provide detailed spectroscopic data, the synthesis and characterization of such a molecule would invariably involve a combination of the following standard spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the definitive structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. acs.org
These spectroscopic methods, in conjunction with chromatographic and other analytical techniques, form a comprehensive analytical package for the thorough characterization of T-3256336 and its deuterated isotopologue, this compound.
Absence of Scientific Data on this compound Precludes Article Generation
A thorough and extensive search for scientific data pertaining to the chemical compound "this compound" has yielded no specific information regarding its solid-state characterization. Multiple queries aimed at uncovering research on its crystalline form through X-ray diffraction (XRD) or its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have failed to produce any relevant results.
The suffix "-d3" in the compound's name strongly indicates that it is a deuterated form of a parent compound, "T-3256336". In such molecules, three hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is a common practice in pharmaceutical research to study a drug's metabolism or to potentially enhance its pharmacokinetic properties. researchgate.netbioscientia.de However, a search for the parent compound "T-3256336" also revealed a significant lack of publicly available scientific literature detailing its fundamental solid-state properties.
While one vendor, MedChemExpress, lists "T-3256336" as a cIAP1/XIAP inhibitor and provides a chemical structure and brief in-vivo data, this information does not extend to the detailed analytical and characterization methodologies requested. medchemexpress.comresearchgate.net The provided data is biological in nature and does not include the necessary solid-state chemistry findings required for this article.
Advanced analytical techniques such as XRD are crucial for determining the crystalline structure of a compound, which can exist in different polymorphic forms. rigaku.comuniv-lyon1.fr Each form can have unique physical properties. Similarly, TGA and DSC are standard methods to assess the thermal stability, melting point, and phase transitions of a solid material. tainstruments.comabo.fi Without access to experimental data from these techniques for "this compound," any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and informative content.
Given the strict instructions to focus solely on "this compound" and the absolute lack of research findings on its solid-state characteristics in the public domain, it is not possible to create the outlined article. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent on the availability of such data.
Emerging Research Directions and Unexplored Avenues for T 3256336 D3
Investigation of Novel Biological Targets or Off-Targets
There is no available information on studies investigating novel biological targets or off-targets for T-3256336-d3.
Integration with Advanced Biological Systems (e.g., Organ-on-a-Chip)
No research has been published regarding the integration of this compound with advanced biological systems such as organ-on-a-chip models.
Development of Advanced Delivery Systems for Research Applications
There are no documented efforts on the development of advanced delivery systems specifically for this compound for research applications.
Exploration of this compound as a Probe for Biological Pathways
The potential use of this compound as a chemical probe to investigate biological pathways has not been described in the available literature.
Comparative Studies with Other IAP Antagonists and Related Compounds
No comparative studies involving this compound and other IAP antagonists or related compounds have been found.
Q & A
Q. How can I enhance reproducibility when sharing this compound research data?
- Methodological Answer :
- FAIR principles : Use repositories like Zenodo for datasets, with unique compound identifiers (InChIKey).
- Metadata standards : Include MIAME (for microarray data) or ARRIVE guidelines (for animal studies).
- Independent replication : Collaborate with third-party labs through initiatives like the Reproducibility Project .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
